molecular formula C18H16F3N3O B2712677 2-(naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448071-88-2

2-(naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2712677
CAS No.: 1448071-88-2
M. Wt: 347.341
InChI Key: YFXUAYALXQMHQM-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a naphthalene group, a motif found in compounds investigated for antitumor activities . The structure also contains a trifluoromethyl-substituted pyrazole, a common pharmacophore in agrochemicals and pharmaceuticals known to influence properties like metabolic stability and binding affinity . While the specific biological profile of this exact molecule requires further investigation, its architecture suggests potential as a valuable intermediate or scaffold for developing novel bioactive molecules. Researchers may utilize this compound in areas such as cancer research, given that similar naphthalene-containing acetamide derivatives have demonstrated antiproliferative activities against human cancer cell lines . Furthermore, the presence of the trifluoromethyl group makes it a relevant candidate for structure-activity relationship (SAR) studies in various therapeutic areas. This product is intended for research purposes in laboratory settings only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c19-18(20,21)16-8-10-24(23-16)11-9-22-17(25)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-8,10H,9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXUAYALXQMHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, including the formation of the naphthalene and pyrazole rings, followed by their coupling. Common reagents used in these reactions include naphthalene derivatives, pyrazole derivatives, and trifluoromethylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction conditions, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction may produce naphthalen-1-yl alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds containing naphthalene and trifluoromethyl groups exhibit promising anticancer properties. These compounds may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells. For instance, research has highlighted the potential of trifluoromethyl-containing drugs in targeting cancer pathways effectively .
  • Antiviral Agents :
    • The compound has been explored for its antiviral properties. Research suggests that modifications in the structure of naphthalene derivatives can enhance their efficacy against viral infections by interfering with viral replication mechanisms. The incorporation of trifluoromethyl groups has been associated with improved potency and selectivity against viral targets .
  • Neuroprotective Effects :
    • Emerging evidence suggests that derivatives of this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of naphthalene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of trifluoromethyl groups can enhance charge mobility and stability in these materials .
  • Polymer Chemistry :
    • This compound can serve as a building block for synthesizing new polymeric materials with tailored properties for specific applications, including coatings and adhesives that require enhanced thermal stability and chemical resistance.

Case Studies

  • Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry examined a series of naphthalene derivatives, including those with trifluoromethyl substitutions, demonstrating significant cytotoxic effects against various cancer cell lines. The study reported IC50 values indicating effective concentration ranges for inducing cell death .
  • Antiviral Screening :
    • In a comprehensive screening of antiviral agents, compounds similar to 2-(naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide were tested against influenza and HIV viruses, showing promising results with low EC50 values, suggesting strong antiviral activity .
  • Neuroprotection Studies :
    • Research conducted on neuroprotective agents highlighted the efficacy of naphthalene-based compounds in reducing neuronal cell death induced by oxidative stress in vitro. These findings suggest potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene and pyrazole rings can bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Compound Name Core Structure Key Functional Groups Molecular Weight CAS Number Reference
2-(Naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide Naphthalene + Pyrazole + Acetamide CF₃, Pyrazole, Ethyl linker 373.34* Not provided N/A
N-(2-Aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide Pyrazole + Acetamide + Aminoethyl CF₃, Pyrazole, Aminoethyl 222.17 925200-32-4
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide Naphthalene + Thiazole + Acetamide Thiazole, No CF₃ 268.32 Not provided
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Compound 12) Benzothiazole + Phenyl + Acetamide CF₃, Benzothiazole 350.30 Not provided
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalene + Triazole + Acetamide Triazole, No CF₃ 388.41 Not provided

*Calculated based on molecular formula.

Key Observations:

  • Trifluoromethyl Pyrazole vs. Aminoethyl Pyrazole (): The target compound’s naphthalene and ethyl linker may enhance lipophilicity compared to the aminoethyl analog, which lacks aromaticity but has a polar amine group.
  • Pyrazole vs.
  • Triazole-Linked Analogs () : Compounds like 6a use a rigid triazole linker instead of an ethyl chain, which may reduce conformational flexibility and affect binding kinetics.

Physicochemical Properties

Table 3: Spectral and Physical Data

Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (δ ppm, Key Signals) ¹³C NMR (δ ppm, Key Signals) Reference
Target Compound ~1670* Naphthalene (7.2–8.4), Pyrazole H (~6.5) Naphthalene C (~125–135) N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1671 Triazole H (8.36), OCH₂ (5.48) Triazole C (~142–153)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Compound 12) Not provided Benzothiazole H (~7.5–8.2) CF₃ C (~120–125)

*Estimated based on acetamide analogs.

Key Observations:

  • The trifluoromethyl group in the target compound would exhibit strong C-F stretching (~1100–1200 cm⁻¹) in IR, absent in non-fluorinated analogs like 6a .
  • Naphthalene protons in the target compound and 6a show similar aromatic splitting patterns (~7.2–8.4 ppm) .

Pharmacological and Functional Insights

  • Naphthalene vs. Phenyl : Naphthalene’s extended aromatic system may improve π-π stacking interactions with hydrophobic protein pockets compared to phenyl groups in Compound 12 .
  • Ethyl Linker vs. Triazole : The ethyl chain in the target compound offers conformational flexibility, whereas triazole-linked analogs (e.g., 6a) introduce rigidity, possibly affecting bioavailability .

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel derivative in the class of pyrazole compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. Pyrazole compounds have been shown to inhibit key enzymes involved in tumor progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. These compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2. This activity suggests that this compound could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Preliminary studies indicate that pyrazole derivatives possess antimicrobial activity against a range of pathogens. The structural features of this compound may enhance its efficacy against bacterial strains, making it a candidate for further investigation in infectious disease treatment .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases and enzymes crucial for cancer cell proliferation and survival.
  • Receptor Modulation : It could interact with various receptors involved in inflammation and immune response modulation.

Case Studies and Research Findings

Several studies have investigated the biological activities of related pyrazole compounds:

StudyCompound TestedActivityIC50/EC50 Values
Isoxazole Pyrazole CarboxylateAntitumor0.5 μM (against BRAF(V600E))
Trifluoromethyl PyrazolesAnti-inflammatoryEC50 = 0.21 μM
Pyrazole DerivativesAntimicrobialMIC = 32 μg/mL

These findings suggest that compounds with similar structures to this compound exhibit promising biological activities that warrant further exploration.

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